![molecular formula C18H12F3N3O5S2 B2485645 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate CAS No. 896016-55-0](/img/structure/B2485645.png)
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired chemical structure. While specific details about the synthesis of this compound are not readily available, related studies show that compounds with similar structures can be synthesized through one-pot, multi-component reactions or condensation reactions involving specific precursors in the presence of catalysts under controlled conditions (Bade & Vedula, 2015).
Molecular Structure Analysis
Molecular structure analysis involves the determination of the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational methods like DFT (Density Functional Theory) are commonly used. For compounds with similar complexity, studies have shown that their structures are stabilized through intramolecular as well as intermolecular hydrogen bonding, indicating a planar system with specific substituents influencing the overall molecular geometry (Shibata & Mizuguchi, 2010).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. For instance, thiadiazole derivatives are known for participating in various chemical reactions, leading to the formation of compounds with potential biological activities. These reactions can include nucleophilic substitutions, cyclization, and condensation reactions, which are fundamental in synthesizing derivatives with modified chemical properties (Khalil, Sayed, & Raslan, 2012).
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5S2/c1-9(25)22-16-23-24-17(31-16)30-8-10-6-13(26)14(7-28-10)29-15(27)11-4-2-3-5-12(11)18(19,20)21/h2-7H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUJXZWOVBEMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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